Cangrelor
Overview
Description
Cangrelor is a potent, fast-acting, and reversible P2Y12 platelet receptor antagonist. It is primarily used as an antiplatelet drug during percutaneous coronary intervention (PCI) to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis . Unlike other P2Y12 inhibitors, this compound does not require metabolic conversion, making it an active drug with immediate effects .
Mechanism of Action
Target of Action
Cangrelor is a selective, reversible P2Y12 platelet receptor antagonist . The P2Y12 receptor is a major receptor involved in adenosine diphosphate (ADP)-mediated platelet activation and aggregation .
Mode of Action
This compound works by blocking ADP-induced platelet activation and aggregation . It binds selectively and reversibly to the P2Y12 receptor, preventing further signaling and platelet activation .
Biochemical Pathways
This compound affects the pathway of platelet activation and aggregation mediated by the P2Y12 receptor . ADP, typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity, is inhibited by this compound .
Pharmacokinetics
This compound has a rapid onset and offset of action . It is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite, a nucleoside, which has negligible anti-platelet activity . Its half-life is approximately 3-6 minutes , and it is excreted via the kidney (58%) and bile duct (35%) .
Result of Action
The primary result of this compound’s action is the reduction of the risk for periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) . It has been found to be more effective than standard clopidogrel treatment at reducing ischemic events in the heart, without increasing major bleeding in the treatment of stenotic coronary arteries .
Action Environment
The rapid onset and offset of action of this compound make it an attractive agent for bridging among patients with recent stent implantation who need to undergo non-deferrable surgery and in whom discontinuation of oral P2Y12 inhibition is required . Its effects are immediate and quickly reversed, making it a more desirable drug for elective treatment of stenotic coronary arteries, high-risk acute coronary syndromes treated with immediate coronary stenting, and for bridging those surgery patients who require P2Y12 inhibition .
Biochemical Analysis
Biochemical Properties
Cangrelor interacts with the P2Y12 receptor, a key player in platelet activation . It inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation . This interaction is selective and reversible .
Cellular Effects
This compound has significant effects on various types of cells, particularly platelets. It inhibits ADP-induced platelet aggregation, thereby reducing the risk of thrombotic events . This influence on cell function impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the P2Y12 receptor on platelets . This binding inhibits ADP platelet aggregation, preventing further signaling and platelet activation .
Temporal Effects in Laboratory Settings
This compound’s effects are immediate and quickly reversed, making it a desirable drug for immediate treatment of stenotic coronary arteries, high-risk acute coronary syndromes treated with immediate coronary stenting, and for bridging those surgery patients who require P2Y12 inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to prevent thrombosis in extracorporeal life support systems
Metabolic Pathways
This compound is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite, a nucleoside, which has negligible anti-platelet activity . This compound’s metabolism is independent of hepatic function and it does not interfere with other drugs metabolized by hepatic enzymes .
Transport and Distribution
This compound is administered intravenously, allowing for rapid distribution within the body
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the P2Y12 receptors located on the surface of platelets
Preparation Methods
Cangrelor is synthesized through a series of chemical reactions involving the formation of its intermediate compounds. The preparation method involves the use of specific reagents and conditions to achieve the desired chemical structure. One of the patented methods for preparing this compound involves the use of a compound with the chemical structure indicated in formula VI and formula VII . The process includes several steps of chemical reactions, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Cangrelor undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. This compound’s structure allows it to participate in redox reactions under specific conditions.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Scientific Research Applications
Comparison with Similar Compounds
Cangrelor is compared with other P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor. Unlike clopidogrel and prasugrel, which are prodrugs requiring metabolic activation, this compound is an active drug with immediate effects . Ticagrelor, like this compound, is a direct-acting P2Y12 inhibitor, but it is administered orally, whereas this compound is administered intravenously . This compound’s rapid onset and offset of action make it unique among P2Y12 inhibitors, providing a valuable option for patients requiring immediate platelet inhibition .
Similar Compounds
Clopidogrel: An oral prodrug that requires metabolic activation to exert its antiplatelet effects.
Prasugrel: Another oral prodrug with a similar mechanism of action to clopidogrel.
Ticagrelor: An oral direct-acting P2Y12 inhibitor with a rapid onset of action.
Glycoprotein IIb/IIIa inhibitors: These are intravenous antiplatelet agents used in similar clinical settings but with different mechanisms of action.
Properties
IUPAC Name |
[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBIVWUMLRPSK-IDTAVKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2F3N5O12P3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167651 | |
Record name | Cangrelor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation. | |
Record name | Cangrelor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cangrelor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
163706-06-7 | |
Record name | Cangrelor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cangrelor [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cangrelor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cangrelor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANGRELOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cangrelor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cangrelor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cangrelor's mechanism of action?
A1: this compound is a potent, intravenous, direct-acting P2Y12 antagonist [, , , ]. It works by directly and reversibly binding to the P2Y12 receptor on the platelet surface, leading to the inhibition of adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, , ]. This effectively prevents the formation of platelet plugs, reducing the risk of thrombotic events [].
Q2: How does this compound's mechanism of action differ from other P2Y12 inhibitors like clopidogrel and prasugrel?
A2: Unlike clopidogrel and prasugrel, which are oral prodrugs requiring metabolic activation, this compound is a direct-acting agent, meaning it does not require metabolic conversion to exert its antiplatelet effect [, , ]. This results in a faster onset and offset of action [, ].
Q3: What are the downstream effects of this compound binding to the P2Y12 receptor?
A3: this compound binding to the P2Y12 receptor prevents ADP-induced platelet activation []. This translates to a reduction in platelet aggregation, thereby inhibiting thrombus formation [].
Q4: Does this compound affect other platelet activation pathways?
A4: Research suggests this compound specifically inhibits the P2Y12 pathway and does not appear to affect other platelet activation pathways or raise intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This targeted action contributes to its potent and specific antiplatelet effect.
Q5: How does the reversibility of this compound impact its clinical use?
A5: The rapid reversibility of this compound's binding to the P2Y12 receptor allows for a faster restoration of platelet function after discontinuation of the drug [, , ]. This is particularly beneficial in situations where rapid cessation of antiplatelet effects is desirable, such as during surgery [].
Q6: Is there publicly available data regarding this compound's molecular formula, weight, or spectroscopic data?
A6: The provided research papers primarily focus on the clinical application and pharmacodynamics of this compound. Detailed information on its structural characterization, including molecular formula, weight, and spectroscopic data, is not discussed in these papers.
Q7: Are there details about this compound's material compatibility, stability, catalytic properties, computational chemistry data, structure-activity relationship, or SHE regulations in the provided research?
A7: The provided research focuses predominantly on this compound's clinical application and does not delve into details regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, structure-activity relationships, or SHE regulations.
Q8: How is this compound metabolized and eliminated from the body?
A8: this compound is rapidly metabolized primarily by dephosphorylation via nucleosidases in the plasma, leading to a primary metabolite with negligible antiplatelet activity []. It has a short half-life of approximately 3-6 minutes, and elimination occurs through both renal and fecal routes [, ].
Q9: How does the pharmacokinetic profile of this compound compare to oral P2Y12 inhibitors?
A9: this compound's intravenous administration and rapid metabolism result in a much faster onset and offset of action compared to oral P2Y12 inhibitors, which require absorption and metabolic activation [, ].
Q10: Does this compound administration require dose adjustments in patients with renal or hepatic impairment?
A10: Due to its unique metabolism in the plasma, this compound dosing is typically not affected by renal or hepatic function [, ]. This characteristic simplifies its use in patients with compromised organ function.
Q11: Has this compound demonstrated efficacy in preclinical models?
A11: Studies have shown that this compound effectively reduces thrombus size in preclinical models, including a model using avatar mice that allows for the evaluation of human platelet interaction with the injured vessel wall [].
Q12: What are the key findings from clinical trials investigating this compound in the setting of percutaneous coronary intervention (PCI)?
A12: Clinical trials like CHAMPION PHOENIX have demonstrated that this compound, compared to clopidogrel, significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding [, ]. Importantly, the benefits of this compound appear to manifest early, within 2 hours of administration [].
Q13: Are there specific patient populations where this compound may be particularly beneficial during PCI?
A13: this compound's rapid onset and offset of action make it a potentially valuable option for patients at high risk of bleeding, those with acute coronary syndromes, or those undergoing complex PCI [, , ]. Its intravenous route of administration also makes it suitable for patients unable to tolerate oral medications [].
Q14: Has this compound been studied in clinical settings other than PCI?
A14: Beyond PCI, research explores this compound's potential in managing thrombosis risk in patients on mechanical circulatory support [, ] and as a bridging therapy for patients on oral P2Y12 inhibitors requiring surgery [].
Q15: Is there information available regarding resistance mechanisms, cross-resistance, toxicology data, drug delivery strategies, or specific biomarkers for this compound in the provided research?
A15: The provided research papers primarily focus on the clinical application and pharmacodynamics of this compound in specific settings. While they touch upon bleeding as a safety concern, they don't provide in-depth information on resistance mechanisms, cross-resistance with other antiplatelet agents, detailed toxicology and safety profiles, specific drug delivery strategies, or validated biomarkers for this compound efficacy or toxicity.
Q16: Do the research papers discuss analytical methods used to characterize this compound, its environmental impact, dissolution properties, analytical method validation, or quality control measures?
A16: The provided research primarily focuses on this compound's clinical use and pharmacodynamic effects. They do not offer detailed information on the specific analytical methods employed for its characterization, data regarding its environmental impact and degradation, studies on its dissolution and solubility, details on analytical method validation, or insights into the quality control measures employed during its development and manufacturing.
Q17: Do the research papers provide information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility?
A17: The research papers primarily focus on the clinical application and pharmacodynamics of this compound. They don't delve into details about its potential immunogenicity, interactions with drug transporters or drug-metabolizing enzymes, or its biocompatibility and biodegradability.
Q18: Do the provided research papers discuss alternative therapies to this compound, strategies for its recycling and waste management, or the research infrastructure involved in its development?
A18: The research papers provided primarily focus on the clinical application of this compound. Information on alternative therapies and their comparative performance, cost analysis, strategies for this compound's recycling and waste management, or details about the research infrastructure and resources used in its development are not discussed within these papers.
Q19: What are the historical milestones in this compound research?
A19: this compound represents a significant advancement in P2Y12 inhibition therapy. Its development provided a valuable tool for achieving rapid and reversible platelet inhibition, addressing the limitations of existing oral agents []. The CHAMPION PHOENIX trial marks a significant milestone, demonstrating this compound's clinical benefit in reducing ischemic events during PCI [].
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